CFTR corrector 11

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

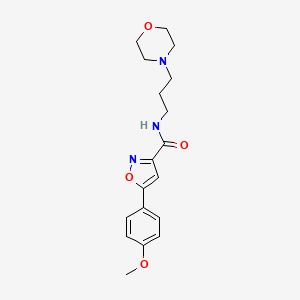

C18H23N3O4 |

|---|---|

Molecular Weight |

345.4 g/mol |

IUPAC Name |

5-(4-methoxyphenyl)-N-(3-morpholin-4-ylpropyl)-1,2-oxazole-3-carboxamide |

InChI |

InChI=1S/C18H23N3O4/c1-23-15-5-3-14(4-6-15)17-13-16(20-25-17)18(22)19-7-2-8-21-9-11-24-12-10-21/h3-6,13H,2,7-12H2,1H3,(H,19,22) |

InChI Key |

COLCDHPLJCTYQT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCCCN3CCOCC3 |

Origin of Product |

United States |

Foundational & Exploratory

A Deep Dive into the Mechanism of Action of CFTR Corrector 11 (Tezacaftor/VX-661)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of CFTR Corrector 11, commercially known as Tezacaftor (VX-661). We will delve into its molecular interactions, its impact on the cystic fibrosis transmembrane conductance regulator (CFTR) protein, and the experimental methodologies used to elucidate its function.

Introduction: The Challenge of Cystic Fibrosis and the Role of Correctors

Cystic fibrosis (CF) is a life-threatening genetic disorder caused by mutations in the CFTR gene. This gene encodes for an epithelial ion channel responsible for the transport of chloride and bicarbonate ions across cell membranes. The most common mutation, a deletion of phenylalanine at position 508 (F508del), results in a misfolded CFTR protein that is retained in the endoplasmic reticulum and targeted for premature degradation.[1] This leads to a significant reduction of functional CFTR channels at the cell surface, causing the multi-organ pathology characteristic of CF.

CFTR correctors are a class of therapeutic molecules designed to address this primary defect. They aim to rescue the trafficking of misfolded CFTR proteins, such as F508del-CFTR, enabling them to reach the apical membrane and function as ion channels.[2] Tezacaftor (VX-661) is a second-generation CFTR corrector that has demonstrated significant clinical efficacy, particularly in combination with other CFTR modulators.

Core Mechanism of Action of Tezacaftor (VX-661)

Tezacaftor is classified as a Type I CFTR corrector. Its primary mechanism of action is to directly bind to the F508del-CFTR protein during its biosynthesis, facilitating its proper folding and subsequent trafficking to the cell surface.[2]

Binding Site and Molecular Interactions

Cryo-electron microscopy (cryo-EM) studies have revealed that tezacaftor binds to a specific site within the first membrane-spanning domain (MSD1) of the CFTR protein.[3][4] This binding pocket is formed by transmembrane helices 1, 2, 3, and 6. The benzo[d]dioxole cyclopropane carboxamide moiety of tezacaftor occupies a narrow hydrophobic pocket within this domain. This direct interaction is believed to stabilize the MSD1 domain, a critical step in the proper folding and assembly of the entire CFTR protein.

By stabilizing the MSD1, tezacaftor helps to overcome the folding defect caused by the F508del mutation, allowing the mutant protein to escape the endoplasmic reticulum's quality control machinery and traffic to the Golgi apparatus for further processing and eventual insertion into the plasma membrane.

Figure 1: Tezacaftor's mechanism of action on F508del-CFTR.

Synergistic Effects with Other Modulators

Tezacaftor is a key component of the highly effective triple-combination therapy, Trikafta/Kaftrio, which also includes the Type III corrector elexacaftor and the potentiator ivacaftor. Elexacaftor binds to a different site on the CFTR protein, and together, tezacaftor and elexacaftor have a synergistic effect on correcting the folding and trafficking of F508del-CFTR. Once the corrected F508del-CFTR is at the cell surface, the potentiator ivacaftor increases the channel's open probability, further enhancing chloride and bicarbonate transport.

Quantitative Data on Tezacaftor's Efficacy

The efficacy of tezacaftor, both alone and in combination, has been quantified through various in vitro and clinical studies.

| Parameter | Treatment | Cell/Patient Population | Observed Effect | Reference |

| Sweat Chloride Concentration | Tezacaftor (100 mg/day) + Ivacaftor (150 mg q12h) | F508del homozygous patients | -6.04 mmol/L decrease from baseline | |

| Tezacaftor (100 mg/day) + Ivacaftor (150 mg q12h) | F508del/G551D compound heterozygous patients | -7.02 mmol/L decrease from baseline | ||

| Percent Predicted FEV1 (ppFEV1) | Tezacaftor (100 mg/day) + Ivacaftor (150 mg q12h) | F508del homozygous patients | +3.75 percentage point increase from baseline | |

| Tezacaftor (100 mg/day) + Ivacaftor (150 mg q12h) | F508del/G551D compound heterozygous patients | +4.60 percentage point increase from baseline | ||

| CFTR Function (% of normal) | Elexacaftor/Tezacaftor/Ivacaftor | Patients with at least one F508del allele | Improved to ~40-50% of normal CFTR activity in airway and intestinal epithelia | |

| CFTR Protein Expression | Elexacaftor/Tezacaftor/Ivacaftor | Patients with at least one F508del allele | At least a twofold increase in CFTR protein levels in 8 out of 12 patients |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of tezacaftor.

Ussing Chamber Assay for CFTR-Mediated Chloride Secretion

This electrophysiological technique is the gold standard for measuring ion transport across epithelial monolayers and provides a quantitative measure of CFTR-dependent chloride secretion.

I. Cell Culture:

-

Culture primary human bronchial epithelial (HBE) cells from CF patients or immortalized cell lines (e.g., CFBE41o-) on permeable supports (e.g., Transwells) until a polarized monolayer with high transepithelial electrical resistance (TEER > 300 Ω·cm²) is formed.

-

Treat the cells with tezacaftor (typically in the low micromolar range) or vehicle control (e.g., DMSO) for 24-48 hours to allow for correction and trafficking of F508del-CFTR.

II. Ussing Chamber Setup:

-

Prepare a physiological Ringer's solution, warm it to 37°C, and continuously bubble it with 95% O2 / 5% CO2.

-

Mount the permeable support with the cell monolayer between the two halves of the Ussing chamber.

-

Fill both the apical and basolateral chambers with the Ringer's solution.

-

Allow the system to equilibrate for 15-30 minutes.

III. Measurement of Short-Circuit Current (Isc):

-

Measure the baseline Isc.

-

Add amiloride (e.g., 10-100 µM) to the apical chamber to block the epithelial sodium channel (ENaC) and isolate the chloride current.

-

Add a CFTR agonist, such as forskolin (e.g., 10 µM) and IBMX (e.g., 100 µM), to both chambers to stimulate CFTR-mediated chloride secretion.

-

If assessing a potentiator, add it to the apical chamber after CFTR stimulation.

-

Finally, add a specific CFTR inhibitor (e.g., CFTRinh-172) to confirm that the observed current is CFTR-dependent.

IV. Data Analysis:

-

The magnitude of the forskolin-stimulated and CFTRinh-172-inhibited Isc is a measure of corrected CFTR function.

References

An In-depth Technical Guide to the Discovery and Synthesis of CFTR Corrector 11

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cystic Fibrosis (CF) is a life-shortening genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which encodes for a chloride and bicarbonate channel. The most common mutation, F508del, leads to a misfolded CFTR protein that is retained in the endoplasmic reticulum and subsequently degraded, resulting in a loss of function at the cell surface. CFTR correctors are small molecules that aim to rescue the trafficking of this misfolded protein. This technical guide provides a comprehensive overview of the discovery and synthesis of a specific CFTR corrector, designated as "CFTR corrector 11". It details its chemical properties, a plausible synthetic route, and the experimental protocols used to characterize its biological activity. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of novel therapeutics for Cystic Fibrosis.

Introduction to this compound

This compound is a small molecule identified as a corrector of the F508del-CFTR mutation. Its chemical name is 5-(4-Methoxyphenyl)-N-(3-morpholinopropyl)isoxazole-3-carboxamide , and it is registered under the CAS number 688050-45-5 .

Chemical Properties

| Property | Value |

| Chemical Formula | C₁₈H₂₃N₃O₄ |

| Molecular Weight | 345.39 g/mol |

| SMILES | O=C(C1=NOC(C2=CC=C(OC)C=C2)=C1)NCCCN3CCOCC3 |

| Appearance | White to off-white solid |

Discovery and Preclinical Data

This compound was disclosed in the patent WO2014210159A1, which describes methods of modulating CFTR activity[1]. The primary mechanism of action for this class of compounds is to facilitate the proper folding and trafficking of the F508del-CFTR protein from the endoplasmic reticulum to the cell membrane, thereby increasing the number of functional channels at the cell surface.

Quantitative Data

The following table summarizes the available quantitative data for this compound.

| Parameter | Value | Cell Line | Assay Type | Reference |

| EC₅₀ for F508del CFTR correction | 79 nM | Not specified | Not specified | [2] |

Note: Further quantitative data from preclinical studies, such as efficacy in primary human bronchial epithelial (hBE) cells, has not been publicly disclosed in detail for this specific compound.

Synthesis of this compound

The synthesis of 5-(4-Methoxyphenyl)-N-(3-morpholinopropyl)isoxazole-3-carboxamide can be achieved through a multi-step process involving the formation of the isoxazole core followed by amide coupling. The following is a plausible synthetic route based on general methods for isoxazole carboxamide synthesis and information from related patents[3][4].

Synthetic Scheme

Caption: Plausible synthetic route for this compound.

Detailed Synthesis Protocol

Step 1: Synthesis of 5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid

-

Cyclization: To a solution of ethyl 4-methoxybenzoylacetate in a suitable solvent such as ethanol, add an equimolar amount of hydroxylamine hydrochloride and a base (e.g., sodium acetate).

-

Heat the reaction mixture to reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate can be purified by column chromatography.

-

Hydrolysis: Dissolve the purified ester in a mixture of ethanol and an aqueous solution of a strong base (e.g., sodium hydroxide).

-

Heat the mixture to reflux for 1-2 hours.

-

After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Filter the precipitate, wash with water, and dry to obtain 5-(4-methoxyphenyl)isoxazole-3-carboxylic acid.

Step 2: Synthesis of 5-(4-Methoxyphenyl)-N-(3-morpholinopropyl)isoxazole-3-carboxamide (this compound)

-

Amide Coupling: Dissolve 5-(4-methoxyphenyl)isoxazole-3-carboxylic acid in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to the solution and stir for 30 minutes at room temperature to activate the carboxylic acid.

-

Add 3-morpholinopropan-1-amine to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the final product, this compound.

Experimental Protocols for Biological Characterization

The biological activity of this compound is primarily assessed through its ability to rescue the function of the F508del-CFTR protein. The following are detailed protocols for key in vitro assays used in the discovery and characterization of CFTR correctors.

CFTR Protein Maturation Assay (Western Blot)

This assay determines the ability of a corrector compound to increase the mature, complex-glycosylated form (Band C) of the F508del-CFTR protein relative to the immature, core-glycosylated form (Band B).

Caption: Western Blot workflow for CFTR maturation.

Protocol:

-

Cell Culture and Treatment: Culture human bronchial epithelial cells homozygous for the F508del mutation (e.g., CFBE41o- cells) on permeable supports until a polarized monolayer is formed. Treat the cells with varying concentrations of this compound (or vehicle control) for 24-48 hours at 37°C[1].

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the total protein concentration of the cell lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an 8% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with a primary antibody against CFTR overnight at 4°C. Subsequently, wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the intensity of Band B (immature CFTR) and Band C (mature CFTR). An increase in the Band C / Band B ratio indicates successful correction.

YFP-Based Halide Influx Assay

This is a high-throughput screening assay to functionally assess the correction of F508del-CFTR. It measures the influx of iodide ions into cells, which quenches the fluorescence of a co-expressed Yellow Fluorescent Protein (YFP).

References

- 1. benchchem.com [benchchem.com]

- 2. Optimization of a Yellow fluorescent protein-based iodide influx high-throughput screening assay for cystic fibrosis transmembrane conductance regulator (CFTR) modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to CFTR Modulators: VRT-532 and CFTR Corrector 11

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial analysis based on the topic "CFTR corrector 11 as a VRT-532 derivative" has revealed that these two compounds are structurally distinct and not chemically related. This guide therefore provides a technical overview of each compound individually, followed by a comparative summary, to accurately reflect the current scientific understanding.

Introduction to CFTR Modulation in Cystic Fibrosis

Cystic Fibrosis (CF) is a monogenic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene.[1] This gene encodes for a chloride and bicarbonate channel crucial for maintaining epithelial surface hydration.[1][2] The most common mutation, F508del, leads to a misfolded CFTR protein that is retained in the endoplasmic reticulum (ER) and targeted for premature degradation, resulting in a significant reduction of the protein at the cell surface.[3] CFTR modulators are small molecules designed to rescue the function of these mutant proteins. They are broadly classified as:

-

Correctors: Compounds that aim to fix the folding and processing defect of mutant CFTR, thereby increasing the amount of protein that traffics to the cell membrane.[4]

-

Potentiators: Compounds that enhance the channel gating function of CFTR proteins that are already present at the cell surface.

This guide focuses on two such molecules: VRT-532, a well-characterized dual-function potentiator/corrector, and this compound, a research compound identified as a corrector.

VRT-532: A Dual-Action CFTR Modulator

VRT-532 (4-Methyl-2-(5-phenyl-1H-pyrazol-3-yl)-phenol) was identified through high-throughput screening as a CFTR potentiator that also possesses corrector activity. It has been shown to rescue the surface expression of F508del-CFTR and potentiate the activity of various CFTR mutants, including G551D and F508del.

Mechanism of Action

VRT-532's primary mechanism as a potentiator involves the direct interaction with the CFTR protein to boost its defective ATPase activity. This enhances the channel's open state by accelerating the rate of channel opening and slowing the closure rate, leading to improved chloride ion conductance. Its corrector function is considered weak but contributes to increasing the density of mutant CFTR at the cell surface.

Quantitative Data for VRT-532

The following table summarizes the key quantitative parameters for VRT-532 based on available in vitro studies.

| Parameter | Value / Observation | Cell/Assay Type | Reference(s) |

| Corrector Activity | Weakly rescues F508del-CFTR trafficking to the cell surface. | Human Bronchial Epithelial Cells | |

| Potentiator Activity | Robustly potentiates G551D and F508del-CFTR. | Various cell lines, primary sinonasal epithelium | |

| EC50 (Potentiation) | ~3 µM (for ATPase activity boost) | Purified Protein Assay | |

| Functional Readout (Ussing) | ∆ISC of 8.1 ± 1.0 µA/cm² in wild-type human sinonasal epithelium. | Ussing Chamber on primary HSNE cultures | |

| Functional Readout (Patch-Clamp) | Reversibly increased CFTRV232D channel activity (NPo) by 4.2-fold over baseline. | Excised Inside-Out Patch-Clamp (HEK-293 cells) | |

| Synergism | Demonstrates a synergistic effect when combined with the corrector VRT-325. | Human Bronchial Epithelial Cells |

This compound

This compound (CAS 688050-45-5), also referred to as "compound 133," is a research chemical identified as a CFTR corrector. Unlike VRT-532, its discovery and characterization are not well-documented in peer-reviewed scientific literature. Information is primarily available from commercial chemical suppliers.

Chemical Structure and Relationship to VRT-532

The chemical formula for this compound is C18H23N3O4, and its structure features an isoxazole core. A structural comparison with VRT-532, a phenol-pyrazole, confirms that this compound is not a chemical derivative of VRT-532.

Figure 1: Logical diagram showing the distinct chemical classes of VRT-532 and this compound.

Mechanism of Action

This compound is classified as a CFTR corrector, implying its mechanism involves improving the conformational stability of mutant CFTR, thereby facilitating its processing through the ER and Golgi apparatus to the cell surface. However, specific details of its binding site or its effect on particular CFTR domains are not available in public scientific literature.

Quantitative Data for this compound

There is a notable lack of publicly available, peer-reviewed quantitative data for this compound.

| Parameter | Value / Observation | Cell/Assay Type | Reference(s) |

| Corrector Activity | Identified as a CFTR corrector. | Not specified | |

| EC50 | Not available in public literature. | - | - |

| Functional Readout | Not available in public literature. | - | - |

| Synergism | Not available in public literature. | - | - |

CFTR Processing and Corrector Intervention Pathway

CFTR correctors act during the initial biogenesis of the CFTR protein. The following diagram illustrates the complex pathway of CFTR synthesis, folding, and trafficking, highlighting the intervention point for corrector compounds.

Figure 2: CFTR protein biogenesis pathway and the point of intervention for CFTR correctors.

Key Experimental Protocols for Characterizing CFTR Correctors

The efficacy and mechanism of CFTR correctors are primarily determined using a combination of biochemical and electrophysiological assays.

Western Blotting for CFTR Trafficking

This biochemical assay is used to visualize the glycosylation state of the CFTR protein, which indicates its maturation and trafficking status.

-

Band B (Core-glycosylated): Represents the immature protein located in the ER (~150 kDa).

-

Band C (Complex-glycosylated): Represents the mature protein that has passed through the Golgi apparatus (~170-180 kDa).

An effective corrector will show a significant increase in the intensity of Band C relative to Band B for F508del-CFTR.

Ussing Chamber Assay for Transepithelial Ion Transport

The Ussing chamber is the gold standard for measuring net ion transport across an epithelial monolayer. It provides a functional readout of CFTR activity.

Figure 3: Standard experimental workflow for the Ussing chamber assay to assess corrector efficacy.

Protocol Steps:

-

Cell Culture: Human bronchial epithelial (HBE) cells or other relevant cell lines (e.g., CFBE, Fischer Rat Thyroid) expressing F508del-CFTR are cultured on permeable supports until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.

-

Corrector Incubation: Cells are pre-incubated with the corrector compound (e.g., 1-10 µM) for 24-48 hours to allow for rescue and trafficking of the mutant protein.

-

Ussing Chamber Setup: The permeable support is mounted between the two halves of the Ussing chamber, bathed in physiological Ringer's solution, and maintained at 37°C.

-

Measurement: The short-circuit current (Isc), a measure of net ion transport, is recorded.

-

Pharmacological Modulation:

-

Amiloride is added to the apical side to block sodium channels (ENaC).

-

A cAMP agonist like forskolin (often with a phosphodiesterase inhibitor like IBMX) is added to activate CFTR channels.

-

The increase in Isc following cAMP stimulation reflects CFTR-mediated chloride secretion.

-

A specific CFTR inhibitor (e.g., CFTRinh-172) can be added at the end to confirm the current is CFTR-specific.

-

Patch-Clamp Electrophysiology

Patch-clamp allows for the direct measurement of current through single or multiple ion channels in a patch of the cell membrane. It is used to study the biophysical properties of CFTR, such as channel open probability (Po) and conductance, and is particularly useful for characterizing potentiators.

Figure 4: General workflow for patch-clamp electrophysiology to study CFTR channel function.

Protocol Steps (Excised Inside-Out Patch):

-

Cell Preparation: Cells expressing the CFTR mutant of interest are grown on glass coverslips.

-

Seal Formation: A glass micropipette is pressed against a cell to form a gigohm-resistance seal.

-

Excision: The pipette is pulled away to excise a small patch of the membrane, with the intracellular side facing the bath solution.

-

Activation: The catalytic subunit of protein kinase A (PKA) and ATP are added to the bath to phosphorylate and activate the CFTR channels in the patch.

-

Recording: Baseline single-channel currents are recorded.

-

Compound Application: The test compound (e.g., VRT-532) is perfused into the bath, and changes in channel activity (gating, open probability) are recorded in real-time.

Summary and Future Directions

This guide provides a technical overview of two CFTR modulators, VRT-532 and this compound.

-

VRT-532 is a well-studied dual-action potentiator and weak corrector with a defined mechanism of action related to enhancing CFTR's ATPase activity. Its properties have been quantified using standard electrophysiological and biochemical assays.

-

This compound is a research compound identified as a corrector, but it is structurally unrelated to VRT-532. There is a significant lack of peer-reviewed scientific literature detailing its biological activity, mechanism, and potency, which limits its current utility as a reference compound for researchers.

The future of CF drug development lies in the discovery of novel correctors and potentiators, often used in combination therapies to achieve synergistic effects. For any new compound, such as this compound, a thorough characterization using the standardized protocols outlined in this guide is essential to validate its activity and elucidate its mechanism of action, thereby enabling its potential use in advancing cystic fibrosis research.

References

- 1. Established and Novel Human Translational Models to Advance Cystic Fibrosis Research, Drug Discovery, and Optimize CFTR-Targeting Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Making sure you're not a bot! [nanion.de]

- 3. Small molecule correctors of F508del-CFTR discovered by structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AU2019222758A1 - Macrocycles as modulators of cystic fibrosis transmembrane conductance regulator, pharmaceutical compositions thereof, their use in the treatment of cystic fibrosis, and process for making them - Google Patents [patents.google.com]

Biological Activity of CFTR Correctors on F508del-CFTR: A Technical Guide

Introduction

Cystic Fibrosis (CF) is a monogenic autosomal recessive disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene.[1][2] The CFTR protein is an anion channel, primarily responsible for the transport of chloride and bicarbonate ions across the apical membrane of epithelial cells.[1][2][3] The most prevalent CF-causing mutation, occurring in approximately 90% of patients, is the deletion of a phenylalanine residue at position 508 (F508del). This mutation leads to misfolding of the CFTR protein, causing its retention in the endoplasmic reticulum (ER) and subsequent degradation by the proteasome. Consequently, there is a significant reduction in the amount of functional CFTR protein at the cell surface.

CFTR correctors are a class of small molecules that target the underlying protein folding and trafficking defect of F508del-CFTR. These molecules can partially rescue the F508del-CFTR protein by improving its conformational stability, thereby facilitating its processing through the Golgi apparatus and trafficking to the plasma membrane. This guide details the biological activity of these correctors, focusing on their effects on F508del-CFTR, the experimental methods used for their evaluation, and the cellular pathways involved.

Quantitative Data on the Efficacy of CFTR Correctors

The efficacy of CFTR correctors is quantified by measuring their ability to increase the amount and function of F508del-CFTR at the cell surface. The following tables summarize representative quantitative data for well-studied correctors.

Table 1: Effect of Correctors on F508del-CFTR Maturation

| Corrector(s) | Cell Line | Method | Outcome | Fold Increase (vs. Vehicle) | Reference |

| Lumacaftor (VX-809) | CFBE41o- | Western Blot | Ratio of Band C / (Band B + Band C) | ~2-4 | |

| Tezacaftor (VX-661) | CFBE41o- | Western Blot | Ratio of Band C / (Band B + Band C) | ~3-5 | |

| Elexacaftor (VX-445) | CFBE41o- | Western Blot | Ratio of Band C / (Band B + Band C) | ~5-8 | |

| VX-809 + VX-445 | Primary HBE | Western Blot | Band C Intensity | ~10-15 |

Band B represents the immature, core-glycosylated CFTR in the ER. Band C represents the mature, complex-glycosylated CFTR that has trafficked through the Golgi.

Table 2: Functional Rescue of F508del-CFTR by Correctors

| Corrector(s) | Cell/Tissue Model | Assay | Parameter | % of Wild-Type CFTR Function | Reference |

| Lumacaftor (VX-809) | FRT cells | Ussing Chamber | Forskolin-stimulated Isc | ~15% | |

| Tezacaftor (VX-661) | Primary HBE cells | Ussing Chamber | Forskolin-stimulated Isc | ~25% | |

| Elexacaftor/Tezacaftor/Ivacaftor | Primary HBE cells | Ussing Chamber | Forskolin-stimulated Isc | 50-70% | |

| Lumacaftor (VX-809) | FRT cells | YFP-Halide Quenching | Rate of fluorescence decay | ~20% |

Isc: Short-circuit current, a measure of ion transport. HBE: Human Bronchial Epithelial. FRT: Fischer Rat Thyroid.

Signaling Pathways and Mechanisms of Action

CFTR correctors are believed to act as pharmacological chaperones, directly binding to the F508del-CFTR protein to stabilize its structure. Different classes of correctors may bind to distinct sites on the protein, leading to synergistic effects when used in combination.

Mechanism of F508del-CFTR Correction.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Western Blotting for CFTR Maturation

This assay assesses the glycosylation state of CFTR, which is indicative of its successful trafficking through the Golgi apparatus.

a. Cell Lysis and Protein Quantification:

-

Culture cells (e.g., CFBE41o- expressing F508del-CFTR) to confluence and treat with the CFTR corrector(s) or vehicle control (e.g., DMSO) for 24-48 hours at 37°C.

-

Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse with radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

-

Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

b. SDS-PAGE and Immunoblotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for CFTR overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

c. Data Analysis:

-

Quantify the densitometry of Band B (immature, ~150 kDa) and Band C (mature, ~170 kDa).

-

Calculate the maturation efficiency as the ratio of Band C to total CFTR (Band B + Band C).

Western Blotting Experimental Workflow.

Ussing Chamber Assay for CFTR Function

The Ussing chamber assay measures ion transport across an epithelial monolayer, providing a direct functional readout of CFTR channel activity.

a. Cell Culture:

-

Seed epithelial cells (e.g., CFBE41o- or primary human bronchial epithelial cells) on permeable supports (e.g., Transwell inserts).

-

Culture the cells for 7-21 days to allow for differentiation and the formation of a polarized monolayer with high transepithelial electrical resistance (TEER).

-

Incubate the cells with CFTR corrector(s) or vehicle for 24-48 hours prior to the assay.

b. Ussing Chamber Measurement:

-

Mount the permeable support containing the cell monolayer in an Ussing chamber system, separating the apical and basolateral chambers.

-

Fill both chambers with pre-warmed and gassed Ringer's solution.

-

Measure the baseline short-circuit current (Isc).

-

Sequentially add the following pharmacological agents and record the change in Isc:

-

Amiloride (apical): To block the epithelial sodium channel (ENaC).

-

Forskolin (apical and basolateral): To activate CFTR through cAMP stimulation.

-

CFTR Potentiator (e.g., Genistein or Ivacaftor) (apical): To maximize CFTR channel opening.

-

CFTR inhibitor (e.g., CFTRinh-172) (apical): To confirm that the observed current is CFTR-dependent.

-

c. Data Analysis:

-

The magnitude of the forskolin-stimulated and CFTRinh-172-inhibited Isc represents the functional activity of the corrected F508del-CFTR.

Ussing Chamber Experimental Workflow.

YFP-Halide Quenching Assay

This is a cell-based, high-throughput screening assay to identify and characterize CFTR modulators. It relies on the quenching of Yellow Fluorescent Protein (YFP) fluorescence by halide ions (e.g., iodide) entering the cell through functional CFTR channels.

a. Cell Seeding and Compound Incubation:

-

Seed cells co-expressing F508del-CFTR and a halide-sensitive YFP in 96- or 384-well plates.

-

Add test compounds (correctors) and incubate for 18-24 hours at 37°C.

b. Assay Protocol:

-

Wash the cells with a chloride-containing buffer.

-

Place the plate in a fluorescence plate reader and record the baseline YFP fluorescence.

-

Inject an iodide-containing buffer to initiate quenching.

-

Simultaneously add a cocktail of CFTR activators (e.g., forskolin and genistein).

c. Data Analysis:

-

The rate of fluorescence decay is proportional to the CFTR-mediated iodide influx.

-

Calculate the initial slope of the fluorescence decay. A steeper slope indicates greater CFTR function.

Conclusion

CFTR correctors represent a significant therapeutic advancement in the treatment of Cystic Fibrosis for individuals with the F508del mutation. By partially rescuing the folding and trafficking of the mutant protein, these molecules increase the density of functional CFTR channels at the cell surface, leading to a partial restoration of ion transport. The combination of different correctors, and their use with potentiators, has shown synergistic effects, resulting in substantial clinical benefits. The experimental protocols outlined in this guide are fundamental tools for the discovery and characterization of new and improved CFTR modulator therapies.

References

The Role of CFTR Correctors in Elucidating Protein-Drug Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic Fibrosis (CF) is a monogenic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene.[1] This gene encodes for the CFTR protein, an anion channel primarily responsible for the transport of chloride and bicarbonate across the apical membrane of epithelial cells.[1] The most prevalent mutation, a deletion of phenylalanine at position 508 (F508del), leads to protein misfolding and its subsequent retention and degradation in the endoplasmic reticulum (ER), preventing its transit to the cell surface.[2][3] CFTR correctors are small molecules designed to rescue the trafficking of misfolded CFTR proteins, such as F508del-CFTR, to the plasma membrane, thereby restoring its function.[2] This guide provides an in-depth overview of the use of CFTR correctors, with a focus on their application in studying protein-drug interactions, supported by detailed experimental protocols and data.

Mechanism of Action of CFTR Correctors

CFTR correctors are broadly classified based on their mechanism of action, with different classes targeting distinct structural defects in the mutant CFTR protein.

-

Type I Correctors: These compounds, such as lumacaftor (VX-809) and tezacaftor (VX-661), are thought to directly bind to the first transmembrane domain (TMD1) of CFTR. This interaction stabilizes the TMD1, a thermodynamically unstable region, preventing its premature degradation and facilitating the proper assembly of the nucleotide-binding domains (NBDs) with the membrane-spanning domains (MSDs).

-

Type II Correctors: These molecules target defects within the second nucleotide-binding domain (NBD2).

-

Type III Correctors: This class of correctors addresses the instability of NBD1 caused by the F508del mutation.

By binding to specific domains of the CFTR protein, correctors act as pharmacological chaperones, promoting its conformational maturation and escape from the ER quality control machinery. The rescued protein can then traffic through the Golgi apparatus to the plasma membrane, where it can be activated to function as a chloride channel. The synergistic effect of combining correctors from different classes, often with a potentiator that enhances channel gating, has proven to be a highly effective therapeutic strategy.

Studying Protein-Drug Interactions with CFTR Correctors

The study of CFTR correctors provides a powerful model system for understanding the intricacies of protein-drug interactions, particularly in the context of misfolded proteins. Key areas of investigation include:

-

Binding Site Identification: Computational modeling and experimental techniques are employed to identify the specific binding pockets for correctors on the CFTR protein. Cryo-electron microscopy has revealed that Type I correctors like lumacaftor and tezacaftor insert into a hydrophobic pocket within TMD1, linking together four helices.

-

Structure-Activity Relationship (SAR): SAR studies involve synthesizing and testing analogs of a lead corrector compound to understand how chemical modifications affect its binding affinity and efficacy. This information is crucial for optimizing drug candidates.

-

Allosteric Modulation: Correctors often function through allosteric mechanisms, where binding at one site induces conformational changes at a distant site, ultimately leading to the rescue of the protein's global fold. Understanding these allosteric communication pathways within the CFTR protein is a key area of research.

-

Protein Folding and Trafficking Pathways: By observing the effects of correctors on CFTR maturation and localization, researchers can gain insights into the cellular machinery involved in protein folding, quality control, and intracellular trafficking.

Quantitative Data on CFTR Corrector Efficacy

The efficacy of CFTR correctors is assessed using a variety of in vitro and ex vivo assays. The following tables summarize representative quantitative data for well-characterized correctors.

| Corrector/Combination | Cell Line/System | Assay | Efficacy Outcome (Compared to Vehicle Control) |

| Lumacaftor (VX-809) | F508del-CFTR Human Bronchial Epithelial (HBE) Cells | Micro-Ussing Chamber | ~6-fold increase in CFTR function |

| F508del-CFTR CFBE41o- Cells | Short-Circuit Current (Isc) | ~2.2-fold increase in CFTR function | |

| F508del-CFTR Baby Hamster Kidney (BHK) Cells | Iodide Efflux | ~3-fold increase in CFTR function | |

| Elexacaftor/Tezacaftor/Ivacaftor (ETI) | F508del/F508del Intestinal Organoids | Forskolin-Induced Swelling (FIS) | Mean Area Under the Curve (AUC) of 939.5 ± 234.3 |

| F508del/Minimal Function (MF) HBE Cells | Short-Circuit Current (Isc) | Absolute change in FEV1 % predicted of 14.3% in clinical trials |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducible evaluation of CFTR corrector activity.

Western Blotting for CFTR Maturation

This biochemical assay assesses the glycosylation state of the CFTR protein, which serves as an indicator of its maturation and trafficking through the secretory pathway.

Protocol:

-

Cell Culture and Treatment: Culture epithelial cells expressing F508del-CFTR (e.g., CFBE41o-) to confluence. Treat the cells with the CFTR corrector compound or vehicle (DMSO) for 24-48 hours at 37°C.

-

Cell Lysis: Lyse the cells in a suitable buffer containing protease inhibitors.

-

Protein Quantification: Determine the total protein concentration of the cell lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein (typically 30-50 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for CFTR overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The immature, core-glycosylated CFTR (Band B) and the mature, complex-glycosylated form (Band C) will appear at different molecular weights. An increase in the Band C to Band B ratio indicates successful correction.

Ussing Chamber Assay for Ion Transport

The Ussing chamber is an ex vivo technique used to measure the electrophysiological properties of epithelial tissues, providing a functional readout of CFTR channel activity.

Protocol:

-

Cell Culture: Grow polarized epithelial cells (e.g., CFBE41o- or primary human bronchial epithelial cells) on permeable supports until a high transepithelial electrical resistance (TEER > 300 Ω·cm²) is achieved.

-

Corrector Incubation: Incubate the cell monolayers with the CFTR corrector or vehicle for 24-48 hours.

-

Mounting in Ussing Chamber: Mount the permeable support containing the cell monolayer between the two halves of the Ussing chamber. Fill both chambers with pre-warmed and gassed Ringer's solution.

-

Short-Circuit Current (Isc) Measurement:

-

Allow the system to equilibrate and measure the baseline Isc.

-

Add amiloride (10-100 µM) to the apical chamber to block the epithelial sodium channel (ENaC).

-

Add a cAMP agonist, such as forskolin (10 µM), to both chambers to stimulate CFTR.

-

Optionally, add a CFTR potentiator (e.g., genistein or ivacaftor) to the apical chamber to maximize channel opening.

-

Finally, add a specific CFTR inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-dependent.

-

-

Data Analysis: The magnitude of the forskolin-stimulated and CFTRinh-172-inhibited Isc reflects the level of corrected CFTR function.

YFP-Halide Quenching Assay

This is a high-throughput screening (HTS) assay used to identify CFTR modulators by measuring CFTR-mediated halide transport.

Protocol:

-

Cell Seeding: Seed cells co-expressing mutant CFTR and a halide-sensitive Yellow Fluorescent Protein (YFP) (e.g., Fischer Rat Thyroid - FRT cells) into 96- or 384-well plates.

-

Compound Incubation: Add test compounds (CFTR correctors) to the cells and incubate for 18-24 hours at 37°C.

-

Assay Procedure:

-

Wash the cells with a chloride-containing buffer.

-

Add a cocktail of CFTR activators (e.g., 20 µM forskolin and 50 µM genistein).

-

Place the plate in a fluorescence plate reader and record the baseline YFP fluorescence.

-

Inject an iodide-containing buffer to initiate fluorescence quenching.

-

-

Data Analysis: The rate of YFP fluorescence decay is proportional to the CFTR-mediated iodide influx. A faster rate of quenching in corrector-treated cells compared to vehicle-treated cells indicates successful rescue of CFTR function.

Visualizations

Signaling and Experimental Workflows

Caption: Workflow of CFTR correction and subsequent functional activation.

Caption: Step-by-step experimental workflow for the Ussing chamber assay.

Caption: Logical relationship of CFTR maturation states with and without corrector treatment.

Conclusion

CFTR correctors have not only revolutionized the treatment of Cystic Fibrosis but have also provided invaluable tools for the scientific community to dissect the complex processes of protein folding, trafficking, and drug-protein interactions. The experimental protocols and assays detailed in this guide form the foundation for the continued discovery and characterization of novel therapeutics for CF and other protein misfolding diseases. A thorough understanding of these techniques and the underlying molecular mechanisms is essential for researchers and drug development professionals working to advance this critical field of medicine.

References

Probing the Interaction of CFTR Corrector 11 (VX-809) with the Cystic Fibrosis Transmembrane Conductance Regulator

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding sites of CFTR corrector 11, also known as VX-809 or Lumacaftor, on the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. It is designed to serve as a core resource for researchers, scientists, and professionals involved in the development of therapeutics for cystic fibrosis. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of experimental workflows and molecular interactions.

Executive Summary

Cystic fibrosis (CF) is a genetic disorder stemming from mutations in the CFTR gene, with the F508del mutation being the most prevalent. This mutation leads to misfolding and premature degradation of the CFTR protein, resulting in its absence from the cell surface. CFTR correctors are a class of small molecules designed to rescue the trafficking of mutant CFTR to the plasma membrane. VX-809 (Lumacaftor) is a first-generation CFTR corrector that has been a cornerstone in the development of CF therapies. Understanding its precise binding sites and mechanism of action is crucial for the rational design of next-generation correctors with improved efficacy. This guide synthesizes current knowledge on VX-809's interaction with CFTR, focusing on data derived from biochemical, biophysical, and structural studies.

Quantitative Data on VX-809 Efficacy

The following tables summarize the quantitative data on the efficacy of VX-809 in correcting the F508del-CFTR mutation, as reported in various in vitro studies.

| Cell Line | Assay | Parameter | Value | Reference |

| Human Bronchial Epithelial (HBE) cells (F508del homozygous) | Chloride Secretion | EC50 | 81 ± 19 nM | [1] |

| Human Bronchial Epithelial (HBE) cells (F508del homozygous) | CFTR Maturation | EC50 | 350 ± 180 nM | [1] |

| Fischer Rat Thyroid (FRT) cells | Chloride Transport | EC50 | 0.5 ± 0.1 µM | [1] |

| Fischer Rat Thyroid (FRT) cells | CFTR Maturation | EC50 | 0.1 ± 0.1 µM | [1] |

| HEK293 cells | F508del-CFTR ER Exit | - | Sixfold increase with 3 µM VX-809 | [2] |

Identified Binding Sites of VX-809 on CFTR

VX-809 is understood to have a primary binding site within the Membrane-Spanning Domain 1 (MSD1) of the CFTR protein. Cryo-electron microscopy (cryo-EM) studies have provided high-resolution structural information, revealing a hydrophobic binding pocket for VX-809 within MSD1. This interaction is believed to stabilize the conformation of MSD1, thereby promoting proper folding and assembly of the entire CFTR protein.

The binding of VX-809 to MSD1 allosterically corrects the folding defect caused by the F508del mutation in the Nucleotide-Binding Domain 1 (NBD1). This stabilization enhances the interaction between NBD1, MSD1, and MSD2, facilitating the maturation and trafficking of the F508del-CFTR protein to the cell surface.

While the primary binding site is in MSD1, some studies have also suggested a direct interaction of VX-809 with NBD1. Nuclear Magnetic Resonance (NMR) studies have shown that VX-809 can directly bind to NBD1, leading to a conformational change and a decrease in its thermal stability. This suggests a potential dual-site mechanism of action, where VX-809 may interact with both MSD1 and NBD1 to rescue the F508del-CFTR protein. However, cryo-EM data has more definitively placed a binding site within MSD1.

Experimental Protocols

Detailed methodologies are critical for the replication and advancement of research in this field. The following sections outline the core experimental protocols used to investigate the binding and efficacy of CFTR correctors like VX-809.

CFTR Maturation Assay via Immunoblotting

This biochemical assay is fundamental for assessing the ability of a corrector compound to rescue the trafficking of F508del-CFTR from the endoplasmic reticulum (ER) to the Golgi apparatus, where it undergoes complex glycosylation.

Principle: Immature, core-glycosylated CFTR (Band B) has a lower molecular weight than the mature, complex-glycosylated form (Band C). A successful corrector will increase the ratio of Band C to Band B.

Protocol:

-

Cell Culture and Treatment: Plate cells expressing F508del-CFTR (e.g., CFBE41o- or HEK293 cells) and culture to desired confluency. Treat the cells with varying concentrations of VX-809 or vehicle control (DMSO) for 24-48 hours.

-

Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse with a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the total protein concentration of the cell lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunodetection:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for CFTR overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities for Band B and Band C using densitometry software.

-

Calculate the maturation efficiency as the ratio of Band C / (Band B + Band C).

-

Ussing Chamber Assay for CFTR-Mediated Chloride Transport

This functional assay measures the restoration of CFTR channel activity at the apical membrane of polarized epithelial cells.

Principle: The Ussing chamber measures the short-circuit current (Isc), which is a direct measure of net ion transport across an epithelium. An increase in the forskolin-stimulated, CFTR-inhibitor-sensitive Isc indicates restored CFTR function.

Protocol:

-

Cell Culture: Culture human bronchial epithelial (HBE) cells from CF patients homozygous for the F508del mutation on permeable supports until a polarized monolayer is formed.

-

Compound Treatment: Treat the cells with VX-809 or vehicle control for 48 hours.

-

Ussing Chamber Setup: Mount the permeable supports in an Ussing chamber system. Bathe the apical and basolateral sides with appropriate physiological solutions and maintain at 37°C.

-

Measurement of Short-Circuit Current (Isc):

-

Clamp the transepithelial voltage to 0 mV and continuously record the Isc.

-

Add amiloride to the apical solution to block the epithelial sodium channel (ENaC).

-

Stimulate CFTR-mediated chloride secretion by adding forskolin (a cAMP agonist) to the apical and basolateral solutions.

-

Add a CFTR potentiator (e.g., VX-770) to the apical solution to maximize channel opening.

-

Finally, add a specific CFTR inhibitor (e.g., CFTRinh-172) to the apical solution to confirm that the observed current is CFTR-dependent.

-

-

Data Analysis: The magnitude of the forskolin-stimulated and CFTRinh-172-inhibited Isc is a measure of corrected CFTR function.

Photoaffinity Labeling for Binding Site Identification

This technique is used to covalently label the binding site of a small molecule on its protein target.

Principle: A photo-reactive analog of the compound of interest (e.g., VX-809) is synthesized. Upon binding to the target protein, the analog is activated by UV light, forming a covalent bond with nearby amino acid residues. The labeled protein is then isolated and analyzed by mass spectrometry to identify the site of covalent attachment.

Protocol:

-

Synthesis of Photoaffinity Probe: Synthesize a derivative of VX-809 containing a photo-reactive group (e.g., a diazirine) and a tag for enrichment (e.g., an alkyne or biotin).

-

Labeling in Live Cells or with Purified Protein:

-

Incubate cells expressing CFTR or purified CFTR with the photoaffinity probe.

-

For competition experiments, pre-incubate with an excess of unlabeled VX-809.

-

-

Photo-crosslinking: Irradiate the samples with UV light to induce covalent cross-linking.

-

Enrichment of Labeled Protein (if applicable): If the probe contains a tag, perform a click chemistry reaction to attach a reporter molecule (e.g., biotin) and then enrich the labeled protein using streptavidin beads.

-

Proteolytic Digestion: Isolate the labeled CFTR protein (e.g., by immunoprecipitation or gel electrophoresis) and digest it into smaller peptides using a protease like trypsin.

-

Mass Spectrometry Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the peptides that are covalently modified by the photoaffinity probe.

-

Data Analysis: Map the modified peptides to the primary sequence of CFTR to pinpoint the binding site.

Visualizations

The following diagrams, generated using Graphviz, illustrate key experimental workflows and the proposed mechanism of action of VX-809.

Caption: Workflow for CFTR Maturation Assay.

Caption: Proposed Mechanism of Action of VX-809.

Conclusion

The investigation into the binding sites of this compound (VX-809) has significantly advanced our understanding of how to pharmacologically address the primary defect in the most common form of cystic fibrosis. The convergence of evidence from biochemical, functional, and high-resolution structural studies points to the Membrane-Spanning Domain 1 as the principal binding site, with potential secondary interactions at the Nucleotide-Binding Domain 1. The allosteric correction mechanism initiated by VX-809's binding to MSD1 provides a solid foundation for the development of more potent and efficacious corrector molecules. The experimental protocols detailed herein represent the standard methodologies in the field, and their consistent application will continue to be vital in the ongoing quest for improved CF therapies. This guide serves as a foundational resource to aid researchers in this critical endeavor.

References

The Role of CFTR Corrector 11 (Tezacaftor/VX-661) in Proteostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of CFTR corrector 11, also known as Tezacaftor (VX-661), and its critical role in the management of cystic fibrosis (CF) through the modulation of cellular proteostasis. We will delve into its mechanism of action, present quantitative efficacy data, provide detailed experimental protocols for its characterization, and illustrate key pathways and workflows through diagrams.

Introduction: CFTR and the Challenge of Proteostasis

Cystic Fibrosis is a monogenic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. The CFTR protein is an ion channel responsible for the transport of chloride and bicarbonate ions across the apical membrane of epithelial cells. Its proper function is essential for maintaining hydration of cellular surfaces.

The most common mutation, F508del, leads to the misfolding of the CFTR protein. This triggers the cellular protein quality control system, or proteostasis network, to recognize the protein as defective and target it for premature degradation through the endoplasmic reticulum-associated degradation (ERAD) pathway.[1][2] Consequently, little to no functional CFTR protein reaches the cell surface, leading to the pathophysiology of CF.

CFTR correctors are a class of therapeutic compounds designed to overcome this proteostasis challenge by facilitating the proper folding and trafficking of mutant CFTR to the cell membrane.

This compound (Tezacaftor/VX-661): Mechanism of Action

Tezacaftor (VX-661) is classified as a Type 1 CFTR corrector.[3] Its primary mechanism of action is to directly bind to the first membrane-spanning domain (MSD1) of the CFTR protein. This binding stabilizes the protein during its biogenesis, promoting a more native conformation that can evade the stringent ER quality control checkpoints. By rescuing the F508del-CFTR from the ERAD pathway, Tezacaftor increases the quantity of mature, functional CFTR protein that is trafficked to the plasma membrane.[1]

In combination therapies, such as with the CFTR potentiator Ivacaftor or the Type 3 corrector Elexacaftor, Tezacaftor's role is synergistic.[3] While Tezacaftor increases the number of CFTR channels at the cell surface, potentiators like Ivacaftor enhance the channel's opening probability, and other correctors like Elexacaftor provide additional stabilization at a different site.

Quantitative Efficacy Data

The efficacy of Tezacaftor, primarily in combination with other CFTR modulators, has been demonstrated in numerous clinical trials. The following tables summarize key quantitative outcomes.

| Therapy | Patient Population | Change in ppFEV1 | Change in Sweat Chloride (mmol/L) | Reduction in Pulmonary Exacerbations |

| Tezacaftor/Ivacaftor | F508del homozygous | 3.75-6.8 percentage point increase | -6.04 to -10.1 | 35% |

| F508del heterozygous with a residual function mutation | 6.8 percentage point increase | Not Reported | Not Reported | |

| Elexacaftor/Tezacaftor/Ivacaftor | At least one F508del allele | 10-13.8 percentage point increase | -41 to -45 | 63% |

ppFEV1: percent predicted forced expiratory volume in 1 second. Data compiled from multiple clinical trials.

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the efficacy of CFTR correctors like Tezacaftor.

Ussing Chamber Assay for CFTR Function

This electrophysiological technique is the gold standard for measuring ion transport across epithelial monolayers, providing a direct functional readout of CFTR activity.

Materials:

-

Polarized epithelial cells (e.g., human bronchial epithelial cells from CF patients) cultured on permeable supports (e.g., Transwell®).

-

Ussing chamber system.

-

Voltage-clamp amplifier.

-

Ringer's solution.

-

CFTR modulators (Tezacaftor, Ivacaftor, etc.).

-

Forskolin (to activate CFTR).

-

CFTR inhibitor (e.g., CFTRinh-172).

Procedure:

-

Culture epithelial cells on permeable supports until a confluent and polarized monolayer with high transepithelial electrical resistance (TEER) is formed.

-

Treat the cells with the CFTR corrector (e.g., Tezacaftor) for 24-48 hours to allow for rescue and trafficking of the mutant CFTR.

-

Mount the permeable support in the Ussing chamber, separating the apical and basolateral chambers.

-

Fill both chambers with pre-warmed Ringer's solution and allow the system to equilibrate.

-

Measure the short-circuit current (Isc) under voltage-clamp conditions.

-

Sequentially add pharmacological agents to isolate CFTR-dependent chloride secretion:

-

Amiloride to the apical chamber to block epithelial sodium channels (ENaC).

-

Forskolin to both chambers to stimulate CFTR-mediated chloride secretion.

-

A CFTR potentiator (e.g., Ivacaftor) to the apical chamber to maximize channel opening.

-

A specific CFTR inhibitor to confirm that the observed current is CFTR-dependent.

-

-

The magnitude of the forskolin-stimulated and inhibitor-sensitive Isc is a direct measure of corrected CFTR function.

Western Blotting for CFTR Maturation

This biochemical assay assesses the glycosylation state of the CFTR protein, which is indicative of its successful trafficking through the Golgi apparatus.

Materials:

-

Cell lysates from cells treated with CFTR correctors.

-

SDS-PAGE gels (6% acrylamide is recommended for the large CFTR protein).

-

PVDF or nitrocellulose membranes.

-

Primary antibody specific for CFTR.

-

Horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Chemiluminescence detection reagents.

Procedure:

-

Treat cells expressing F508del-CFTR with the corrector compound for 24 hours.

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody against CFTR.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescence detection system.

-

The immature, core-glycosylated CFTR (Band B) resides in the ER, while the mature, complex-glycosylated form (Band C) that has trafficked through the Golgi is of a higher molecular weight. An increase in the Band C to Band B ratio indicates successful correction of the trafficking defect.

YFP-Halide Quenching Assay for High-Throughput Screening

This cell-based fluorescence assay is widely used for high-throughput screening of CFTR modulators.

Materials:

-

Fischer Rat Thyroid (FRT) cells stably co-expressing F508del-CFTR and a halide-sensitive Yellow Fluorescent Protein (YFP).

-

96- or 384-well black, clear-bottom plates.

-

Fluorescence plate reader.

-

Assay buffer (chloride-containing).

-

Iodide-containing buffer.

-

CFTR activators (e.g., forskolin and genistein).

Procedure:

-

Seed the FRT cells into the microplates.

-

Incubate the cells with test compounds (correctors) for 18-24 hours.

-

Wash the cells with the chloride-containing assay buffer.

-

Add a cocktail of CFTR activators to each well.

-

Place the plate in a fluorescence plate reader and record the baseline YFP fluorescence.

-

Inject the iodide-containing buffer to initiate quenching.

-

The rate of fluorescence decay is proportional to the CFTR-mediated iodide influx. A faster rate of quenching in corrector-treated cells compared to vehicle-treated cells indicates functional rescue of CFTR.

Visualizing Pathways and Workflows

CFTR Proteostasis Pathway and the Intervention of Tezacaftor

Caption: CFTR proteostasis pathway and the intervention of Tezacaftor.

Experimental Workflow for Ussing Chamber Assay

Caption: Experimental workflow for the Ussing chamber assay.

Synergistic Mechanism of Tezacaftor and Elexacaftor

Caption: Synergistic mechanism of Tezacaftor and Elexacaftor.

Conclusion

This compound (Tezacaftor/VX-661) represents a significant advancement in the treatment of cystic fibrosis. By addressing the fundamental defect in protein folding and trafficking, it plays a crucial role in restoring CFTR function, particularly as a component of combination therapies. The experimental protocols and data presented in this guide provide a framework for the continued research and development of novel CFTR modulators aimed at further improving the lives of individuals with cystic fibrosis.

References

- 1. Regulation of CFTR Biogenesis by the Proteostatic Network and Pharmacological Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective inhibition of endoplasmic reticulum-associated degradation rescues DeltaF508-cystic fibrosis transmembrane regulator and suppresses interleukin-8 levels: therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Elexacaftor-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Profile of CFTR Correctors: A Technical Guide

Disclaimer: As of November 2025, detailed in vitro studies, quantitative data, and specific experimental protocols for a compound designated "CFTR corrector 11" are not available in the public scientific literature. This compound is listed by chemical suppliers, suggesting it may be part of a screening library, but its biological activity has not been characterized in published research.

To fulfill the user's request for an in-depth technical guide, this document provides a representative overview based on well-characterized CFTR correctors, such as Lumacaftor (VX-809) and Tezacaftor (VX-661) . These molecules serve as foundational examples for the types of in vitro studies, data, and experimental approaches used to evaluate CFTR corrector efficacy. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to CFTR Correction

Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene.[1] The most common mutation, F508del, leads to the misfolding of the CFTR protein, causing its retention in the endoplasmic reticulum (ER) and subsequent degradation.[1] CFTR correctors are small molecules designed to rescue the processing and trafficking of mutant CFTR protein to the cell surface, thereby restoring its function as a chloride ion channel.[1][2]

Quantitative Data Presentation

The in vitro efficacy of CFTR correctors is evaluated using various assays to quantify the rescue of F508del-CFTR function. The data is typically presented as a percentage of wild-type (WT) CFTR function or as a change in specific activity.

Table 1: In Vitro Efficacy of Lumacaftor (VX-809) in F508del Homozygous Models

| Assay Type | Cell Model | Endpoint Measured | Efficacy (% of WT-CFTR function) | Reference |

| Ussing Chamber | Human Bronchial Epithelial (HBE) Cells | Short-circuit current (Isc) | ~15% | [3] |

| Patch Clamp | Fischer Rat Thyroid (FRT) Cells | Chloride conductance | ~15% | |

| Western Blot | CFBE41o- cells | Mature CFTR (Band C) expression | Significant increase over DMSO |

Table 2: In Vitro Efficacy of Tezacaftor (VX-661) / Ivacaftor (VX-770) Combination

| Assay Type | Cell Model | Endpoint Measured | Efficacy (% of WT-CFTR function) | Reference |

| Ussing Chamber | Human Bronchial Epithelial (HBE) Cells | Chloride transport | Significant improvement over placebo | |

| Organoid Swelling | Patient-derived intestinal organoids | Forskolin-Induced Swelling (FIS) | Significant improvement over placebo |

Signaling Pathways and Experimental Workflows

CFTR Protein Biogenesis and Corrector Mechanism of Action

The F508del mutation impairs the proper folding of the CFTR protein, leading to its recognition by the ER quality control (ERQC) machinery and subsequent degradation by the proteasome. CFTR correctors are believed to bind directly to the misfolded F508del-CFTR, stabilizing its conformation and allowing it to bypass the ERQC, traffic through the Golgi apparatus for further processing, and insert into the plasma membrane.

Experimental Workflow for Corrector Evaluation

The evaluation of a novel CFTR corrector involves a multi-assay approach to confirm its effect on protein trafficking and function. The workflow typically starts with biochemical assays to demonstrate an increase in mature protein, followed by functional assays to confirm the restoration of ion channel activity.

Experimental Protocols

Western Blot for CFTR Protein Maturation

This assay assesses the ability of a corrector to rescue F508del-CFTR from ER-associated degradation, allowing it to mature and traffic through the Golgi. Mature, complex-glycosylated CFTR (Band C, ~170 kDa) can be distinguished from the immature, core-glycosylated form (Band B, ~150 kDa) by its slower migration on SDS-PAGE.

Methodology:

-

Cell Culture and Treatment: Plate F508del-CFTR expressing cells (e.g., CFBE41o-) and grow to confluence. Treat cells with the CFTR corrector (e.g., 3 µM Lumacaftor) or vehicle control (DMSO) for 24-48 hours at 37°C.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease inhibitors.

-

Protein Quantification: Determine the total protein concentration of the lysates using a BCA or Bradford assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Add 2x Laemmli sample buffer containing a reducing agent (e.g., DTT) and heat at 37°C for 30 minutes.

-

SDS-PAGE: Load 20-30 µg of protein per lane onto a 6% or 7% polyacrylamide gel.

-

Protein Transfer: Transfer proteins to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST.

-

Incubate the membrane with a primary antibody specific for CFTR (e.g., anti-CFTR clone 596) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

-

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the intensity of Band B and Band C.

Ussing Chamber Assay for CFTR Function

The Ussing chamber is the gold standard for measuring ion transport across epithelial monolayers. It measures the short-circuit current (Isc), a direct indicator of net ion movement and thus CFTR channel activity.

Methodology:

-

Cell Culture: Culture human bronchial epithelial (HBE) cells from CF patients (F508del/F508del) on permeable supports until a polarized, high-resistance monolayer is formed (TEER > 300 Ω·cm²).

-

Corrector Incubation: Treat the epithelial monolayers with the CFTR corrector or vehicle (DMSO) for 24-48 hours prior to the assay.

-

Mounting: Mount the permeable support between the two halves of the Ussing chamber, which are filled with pre-warmed and gassed Ringer's solution.

-

Equilibration: Allow the system to equilibrate for 15-30 minutes while clamping the transepithelial voltage to 0 mV and recording the baseline Isc.

-

Pharmacological Stimulation:

-

Add Amiloride (100 µM) to the apical chamber to block epithelial sodium channels (ENaC).

-

Add a cAMP agonist, such as Forskolin (10 µM), to both chambers to activate PKA and stimulate CFTR.

-

Add a CFTR potentiator, such as Ivacaftor (1 µM) or Genistein (50 µM), to the apical chamber to maximize channel opening.

-

Finally, add a specific CFTR inhibitor (e.g., CFTRinh-172, 20 µM) to the apical chamber to confirm the measured current is CFTR-dependent.

-

-

Data Analysis: Calculate the change in Isc (ΔIsc) in response to the forskolin/potentiator cocktail and subsequent inhibition.

Forskolin-Induced Swelling (FIS) Assay in Organoids

Patient-derived organoids, particularly from intestinal biopsies, provide a 3D in vitro model that correlates well with clinical outcomes. CFTR activation by forskolin leads to chloride and fluid secretion into the organoid lumen, causing them to swell. The degree of swelling is a direct measure of CFTR function.

Methodology:

-

Organoid Culture and Plating: Culture patient-derived intestinal organoids in a basement membrane matrix. For the assay, seed 30-80 organoids per well in a 96-well plate.

-

Corrector Incubation: Treat the organoids with the CFTR corrector or vehicle (DMSO) for 24 hours at 37°C.

-

Assay Initiation: Replace the culture medium with a buffer containing Forskolin (e.g., 5-10 µM). If testing a corrector/potentiator combination, the potentiator is added simultaneously with forskolin.

-

Live-Cell Imaging: Immediately begin imaging the plate using a confocal or high-content microscope equipped with an environmental chamber (37°C, 5% CO₂).

-

Image Acquisition: Capture brightfield images at regular intervals (e.g., every 10-15 minutes) for 80-120 minutes.

-

Data Analysis: Use image analysis software (e.g., ImageJ) to measure the cross-sectional area of the organoids at each time point. Quantify the swelling by calculating the Area Under the Curve (AUC) of the change in organoid area over time relative to t=0.

References

Methodological & Application

Application Notes and Protocols for CFTR Corrector 11 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic Fibrosis (CF) is a genetic disorder stemming from mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. These mutations result in a misfolded and dysfunctional CFTR protein, leading to impaired ion transport across epithelial cell membranes. CFTR correctors are a class of small molecules designed to address the underlying protein folding and trafficking defects of mutant CFTR, particularly the common F508del mutation. By facilitating the proper conformation of the CFTR protein, these correctors aim to increase its density at the cell surface, thereby restoring its function as a chloride and bicarbonate channel.

This document provides detailed experimental protocols for the application of CFTR correctors in cell culture, using the well-characterized corrector Tezacaftor (VX-661) as a representative compound, in the absence of specific public data for "CFTR corrector 11 (compound 133)". These protocols are intended to guide researchers in the evaluation of CFTR corrector efficacy in various in vitro models.

Mechanism of Action: CFTR Protein Processing and Correction

The journey of a functional CFTR protein from synthesis to the cell surface is a complex process. It begins in the endoplasmic reticulum (ER), where the polypeptide chain is synthesized and undergoes initial folding and core glycosylation (Band B). The ER's quality control machinery scrutinizes the protein's conformation. Wild-type CFTR folds correctly and is trafficked to the Golgi apparatus for further processing and complex glycosylation (Band C), before being inserted into the plasma membrane.

In individuals with the F508del mutation, the CFTR protein misfolds and is recognized as defective by the ER quality control system. Consequently, it is targeted for premature degradation by the proteasome and fails to reach the cell surface in significant amounts. CFTR correctors like Tezacaftor act as pharmacological chaperones. They bind to the misfolded F508del-CFTR protein, stabilizing its structure and allowing it to bypass the ER quality control. This "corrected" protein can then traffic to the Golgi apparatus for maturation and subsequent insertion into the plasma membrane, leading to an increase in the amount of functional CFTR at the cell surface. For optimal function, correctors are often used in combination with CFTR potentiators (e.g., Ivacaftor), which increase the channel's opening probability.

Data Presentation: Efficacy of CFTR Correctors in Cell Culture Models

The following tables summarize quantitative data on the efficacy of Tezacaftor (VX-661) and its combinations in rescuing F508del-CFTR function in various in vitro assays.

Table 1: Effect of Tezacaftor (VX-661) on F508del-CFTR Protein Maturation (Western Blot)

| Cell Line | Treatment (24h) | Mature CFTR (Band C) Expression | Reference |

| CFBE F508del cells | Tezacaftor (18 µM) | Significantly increased vs. untreated | [1] |

| CFBE F508del cells | Elexacaftor/Tezacaftor | Significantly increased vs. untreated | [1] |

| HEK293 & CFBE cells | Tezacaftor (2 µM) | Increased N1303K-CFTR expression | [2] |

| S945L/G542X hNECs | Tezacaftor/Ivacaftor | Increased mature CFTR (Band C) | [3] |

Table 2: Functional Rescue of F508del-CFTR by Tezacaftor (VX-661) in Ussing Chamber Assays

| Cell Model | Treatment | CFTR Function (% of Wild-Type or Change in Isc) | Reference |

| F508del-CFTR HNE | VX-661 + VX-445 + VX-770 (chronic) | ~62% of Wild-Type | [4] |

| F508del-CFTR HNE | VX-661 + VX-445 + VX-770 (acute) | ~76% of Wild-Type | |

| F508del/F508del CFBE | Tezacaftor (18 µM) + FSK | ΔIsc = 3.3 ± 0.3 µA·cm⁻² | |

| F508del/F508del CFBE | Elexacaftor/Tezacaftor + FSK | ΔIsc = 40 ± 2.8 µA·cm⁻² | |

| S945L/G542X hNECs | Tezacaftor (5 µM) + FSK/Ivacaftor | Significant increase in Isc vs. untreated |

Table 3: Efficacy of Tezacaftor (VX-661) in Forskolin-Induced Swelling (FIS) Assays

| Organoid Genotype | Treatment | Swelling Response (Area Under the Curve - AUC) | Reference |